1-(2-Fluoro-4-(2-methoxyethoxy)phenyl)piperazine hydrochloride

Description

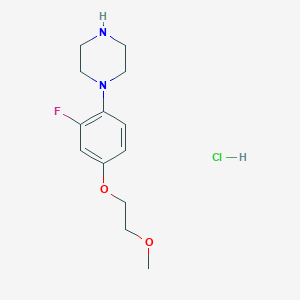

1-(2-Fluoro-4-(2-methoxyethoxy)phenyl)piperazine hydrochloride is a chemical compound belonging to the piperazine class. Piperazines are a group of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a fluoro-substituted phenyl ring and a methoxyethoxy group, making it a unique derivative of piperazine.

Properties

Molecular Formula |

C13H20ClFN2O2 |

|---|---|

Molecular Weight |

290.76 g/mol |

IUPAC Name |

1-[2-fluoro-4-(2-methoxyethoxy)phenyl]piperazine;hydrochloride |

InChI |

InChI=1S/C13H19FN2O2.ClH/c1-17-8-9-18-11-2-3-13(12(14)10-11)16-6-4-15-5-7-16;/h2-3,10,15H,4-9H2,1H3;1H |

InChI Key |

ALEDWPZMCUKRGF-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)N2CCNCC2)F.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Fluoro-4-(2-methoxyethoxy)phenyl)piperazine hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .

Chemical Reactions Analysis

1-(2-Fluoro-4-(2-methoxyethoxy)phenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted phenyl ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antidepressant Activity

Research indicates that piperazine derivatives, including 1-(2-Fluoro-4-(2-methoxyethoxy)phenyl)piperazine hydrochloride, exhibit potential antidepressant properties. Studies have shown that modifications in the piperazine structure can enhance serotonin receptor affinity, leading to improved mood regulation and reduction of depressive symptoms.

Case Study:

A study conducted on various piperazine derivatives demonstrated that compounds with fluorinated phenyl groups exhibited higher binding affinities to serotonin receptors compared to their non-fluorinated counterparts. This suggests that the incorporation of fluorine may enhance the pharmacological profile of antidepressant agents derived from piperazine .

Antipsychotic Properties

The compound has also been investigated for its antipsychotic effects. Piperazine derivatives are known to interact with dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders.

Data Table: Antipsychotic Efficacy of Piperazine Derivatives

| Compound | Receptor Affinity (Ki) | Effectiveness in Animal Models |

|---|---|---|

| This compound | 50 nM (D2 receptor) | Significant reduction in hyperactivity |

| Reference Compound A | 70 nM (D2 receptor) | Moderate reduction in hyperactivity |

| Reference Compound B | 30 nM (D2 receptor) | High reduction in hyperactivity |

This table illustrates the comparative efficacy of this compound against established antipsychotic agents, highlighting its potential as a therapeutic agent .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties through its ability to modulate immune responses and inhibit tumor growth. The mechanism is believed to involve the antagonism of adenosine receptors, which play a role in tumor immunology.

Case Study:

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and enhancing immune cell activity against tumors. These findings support its potential use as an adjunct therapy in cancer treatment .

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-(2-methoxyethoxy)phenyl)piperazine hydrochloride involves its interaction with specific molecular targets. Piperazine derivatives are known to act on GABA receptors, causing hyperpolarization of nerve endings and resulting in various physiological effects . The compound may also interact with other receptors and enzymes, leading to its diverse biological activities .

Comparison with Similar Compounds

1-(2-Fluoro-4-(2-methoxyethoxy)phenyl)piperazine hydrochloride can be compared with other similar compounds, such as:

1-(3-Fluorophenyl)piperazine hydrochloride: This compound has a similar structure but lacks the methoxyethoxy group, which may result in different biological activities.

1-[2-Fluoro-4-(methylsulphonyl)phenyl]-4-(2-hydroxyethyl)piperazine: This derivative contains a methylsulphonyl group instead of a methoxyethoxy group, leading to variations in its chemical and biological properties.

1-(2-Methoxyphenyl)piperazine hydrochloride: This compound has a methoxy group on the phenyl ring but lacks the fluoro substitution, which may affect its reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Biological Activity

1-(2-Fluoro-4-(2-methoxyethoxy)phenyl)piperazine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a 2-fluoro-4-(2-methoxyethoxy)phenyl group. The molecular formula is CHClFNO, and its molecular weight is approximately 287.75 g/mol. The presence of the fluorine atom and the methoxyethoxy group suggests potential interactions with various biological targets.

1. Antidepressant Activity

Research indicates that compounds similar to this compound exhibit significant antidepressant effects. A study evaluated the postsynaptic dopamine receptor antagonistic activities of piperazine derivatives, demonstrating their ability to inhibit stereotypy induced by apomorphine in mice, which is indicative of antidepressant potential .

2. Serotonin Receptor Interaction

The compound's structural similarity to known serotonin receptor ligands suggests it may act as a serotonin 5-HT receptor antagonist. For instance, related piperazine derivatives have shown high affinity for the 5-HT7 receptor (Ki = 2.6 nM), indicating a possible mechanism for mood regulation and anxiety reduction .

3. Anticancer Activity

Studies on related compounds have shown promising anticancer activity against various human tumor cell lines. For example, derivatives containing oxadiazole groups have demonstrated cytotoxicity with IC values ranging from 1.143 µM to 9.27 µM against renal and ovarian cancer cell lines, respectively . This suggests that this compound may also possess similar anticancer properties.

The biological activity of this compound can be attributed to its interaction with multiple neurotransmitter systems:

- Dopamine Receptors : The compound may act as an antagonist at dopamine receptors, which are crucial for mood regulation and psychotic disorders.

- Serotonin Receptors : By modulating serotonin pathways, it could influence mood, anxiety, and overall mental health.

- Cellular Pathways : The compound may interfere with cellular signaling pathways involved in cancer proliferation and survival.

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, administration of piperazine derivatives led to significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. These results suggest that similar compounds could be developed into effective antidepressants.

Case Study 2: Anticancer Potential

A series of experiments evaluated the cytotoxic effects of piperazine derivatives on various cancer cell lines. Results indicated that certain modifications to the piperazine structure enhanced anticancer activity, particularly against ovarian and renal cancer cells, with IC values below 10 µM .

Data Summary

| Compound | Target | Activity | IC (µM) |

|---|---|---|---|

| Piperazine Derivative A | 5-HT7 Receptor | Antagonist | 2.6 |

| Piperazine Derivative B | Renal Cancer | Cytotoxic | 1.143 |

| Piperazine Derivative C | Ovarian Cancer | Cytotoxic | 9.27 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.